Bucloxic acid sodium
Description
Bucloxic acid sodium (chemical name: sodium 3-chloro-4-cyclohexyl-γ-oxobenzenebutanoate) is a nonsteroidal anti-inflammatory drug (NSAID) derived from the arylalkanoic acid class. It was initially developed as a neuromuscular and anti-inflammatory agent for chronic glomerular nephropathy . However, due to severe toxic effects observed in preclinical and clinical studies, it was never commercialized and remains restricted to research applications .
Properties
CAS No. |
32808-52-9 |
|---|---|
Molecular Formula |
C16H18ClNaO3 |
Molecular Weight |
316.75 g/mol |
IUPAC Name |
sodium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C16H19ClO3.Na/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9H2,(H,19,20);/q;+1/p-1 |
InChI Key |
OFRBVEGXSAGHEW-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Na+] |
Related CAS |
32808-51-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bucloxic acid sodium can be synthesized through the reaction of bucloxic acid with sodium hydroxide. The process involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature with constant stirring until the reaction is complete .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The reaction mixture is filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals .
Chemical Reactions Analysis
Types of Reactions
Bucloxic acid sodium undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form bucloxic acid and the corresponding salt
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, water
Major Products Formed
Neutralization: Bucloxic acid and sodium chloride.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Bucloxic acid sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management
Industry: Utilized in the formulation of pharmaceutical products and as an additive in various industrial processes
Mechanism of Action
Bucloxic acid sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propionic Acid Derivatives
Bucloxic acid is structurally related to propionic acid derivatives like ibuprofen and naproxen , which share a carboxylic acid group attached to an aromatic system.
Key Differences :
Arylalkanoic Acid Analogues
Trepibutone (4-Oxobutanoic Derivative)
A structurally related compound with a 4-oxobutanoic chain instead of a γ-oxo group.
Structural Insight : The absence of anti-inflammatory activity in trepibutone underscores the importance of the γ-oxo group in bucloxic acid’s COX inhibition .
Pyrrazole Derivatives
Flumizole
A short-acting NSAID with a pyrrazole core but distinct pharmacokinetics.
Key Insight : Flumizole’s shorter half-life reduces accumulation risk, making it safer for acute use compared to bucloxic acid .
Comparison with Functionally Similar Compounds
Data Table: Comparative Overview of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
